4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile
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Overview
Description
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is an organic compound with the molecular formula C16H18N2O. It is characterized by the presence of a benzyloxy group, a cyano group, and a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
The synthesis of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar compounds to 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile include:
4-Cyano-1-cyclohexene: This compound has a similar cyano group but lacks the benzyloxy group, making it less versatile in certain reactions.
1-Benzyl-4-cyano-4-cyclohexylaminopiperidine: This compound has a similar cyclohexane ring and cyano group but differs in its amine functionality, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
69857-52-9 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(cyanomethyl)-4-phenylmethoxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H18N2O/c17-11-10-16(13-18)8-6-15(7-9-16)19-12-14-4-2-1-3-5-14/h1-5,15H,6-10,12H2 |
InChI Key |
HFPFLOSHMDHCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OCC2=CC=CC=C2)(CC#N)C#N |
Origin of Product |
United States |
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